Ethyl 2-nonyl-4,6-dioxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 2-nonyl-4,6-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C18H30O4 It is characterized by a six-membered cyclohexane ring with two ketone groups at positions 4 and 6, an ester group at position 1, and a nonyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nonyl-4,6-dioxocyclohexane-1-carboxylate typically involves the esterification of 2-nonyl-4,6-dioxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nonyl-4,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 2-nonyl-4,6-dioxocyclohexane-1-carboxylic acid.
Reduction: Ethyl 2-nonyl-4,6-dihydroxycyclohexane-1-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-nonyl-4,6-dioxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of ethyl 2-nonyl-4,6-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s ester and ketone groups allow it to participate in various biochemical pathways. For example, it can inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 2-nonyl-4,6-dioxocyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: This compound has a similar cyclohexane ring structure but differs in the position and type of substituents.
Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate: Another similar compound with different alkyl groups attached to the cyclohexane ring.
The uniqueness of this compound lies in its specific nonyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
61621-49-6 |
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Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
ethyl 2-nonyl-4,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H30O4/c1-3-5-6-7-8-9-10-11-14-12-15(19)13-16(20)17(14)18(21)22-4-2/h14,17H,3-13H2,1-2H3 |
InChI Key |
HBTFLELDYFBBGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CC(=O)CC(=O)C1C(=O)OCC |
Origin of Product |
United States |
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